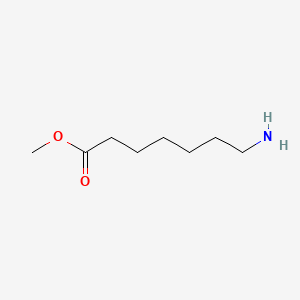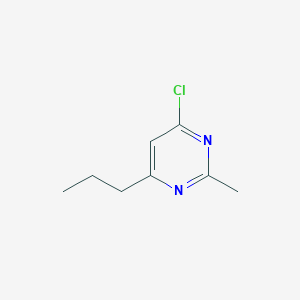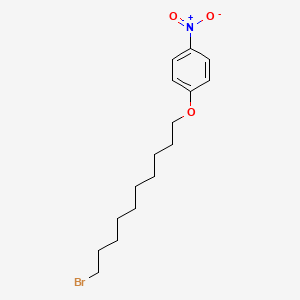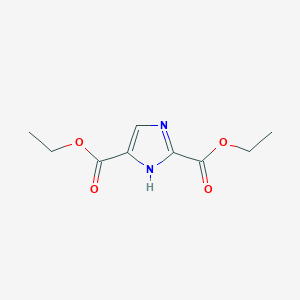
Methyl 7-aminoheptanoate
Vue d'ensemble
Description
“Methyl 7-aminoheptanoate” is a compound with the molecular formula C8H17NO2 . It is also known as “methyl 7-aminoheptanoate hydrochloride” and has a CAS number of 17994-94-4 .
Synthesis Analysis
The synthesis of Methyl 7-aminoheptanoate involves the use of thionyl chloride in methanol. The reaction is maintained at a temperature between -5 °C and -10 °C. After the addition of all the thionyl chloride, the mixture is allowed to warm to room temperature and left to stir overnight. The mixture is then concentrated in vacuo to give a white solid which is triturated in ether (twice) to yield the product .
Molecular Structure Analysis
The molecular weight of Methyl 7-aminoheptanoate is 159.226 Da . The InChI key for this compound is CHMAEAFFKRYPQT-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Methyl 7-aminoheptanoate has a density of 0.9±0.1 g/cm3 . It has a boiling point of 211.4±23.0 °C at 760 mmHg . The melting point of this compound is 119-121°C . It has a flash point of 80.7±20.1 °C .
Applications De Recherche Scientifique
Multifunctional Extractant
Methyl 7-aminoheptanoate has potential applications in the field of phase separation in immiscible liquid-liquid systems. Tao, Adler-Abramovich, and Gazit (2015) demonstrated that Boc-7-aminoheptanoic acid, a related compound, can induce phase separation in mixtures of organic solvent and water. This reversible phase separation system, driven by the balance between aggregation and solvation forces, has potential applications in extraction-concentration and capture-release fields (Tao, Adler-Abramovich, & Gazit, 2015).
Synthesis of Pharmaceuticals
Methyl 7-aminoheptanoate is used as an intermediate in the synthesis of pharmaceuticals. For example, Ran (2012) described a process involving the reaction with 7-aminoheptanoic acid ethyl ester hydrochloride in the synthesis of Tianeptine Sodium, a drug, highlighting the compound's role in creating cost-effective and industrially scalable pharmaceutical products (Ran, 2012).
Polymer Production
This compound is involved in the production of polymers like nylon 7. Horn, Freure, Vineyard, and Decker (1963) prepared esters of 7-aminoheptanoic acid as monomers for nylon 7, highlighting its utility in the textile industry and its potential for creating high tenacity yarns (Horn, Freure, Vineyard, & Decker, 1963).
Biochemical Research
In biochemical research, derivatives of Methyl 7-aminoheptanoate have been synthesized for use in various studies. Feng et al. (2013) synthesized (S)-methyl 3-(((benzyloxy)carbonyl) amino)-7-hydroxyheptanoate, a fragment of a novel cytotoxic cyclodepsipeptide, illustrating the compound's role in advancing research in cytotoxic activities (Feng et al., 2013).
Biomedical Applications
Methyl 7-aminoheptanoate derivatives have potential in biomedical applications. Carta et al. (2015) developed pyrroloquinoline-based compounds, using 7-methyl- and 6,7-dimethylpyrroloquinolinone derivatives for biological applications, such as cell trafficking and pharmacokinetics/biodistribution studies (Carta et al., 2015).
Safety and Hazards
Methyl 7-aminoheptanoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Mécanisme D'action
Mode of Action
It is believed that the compound may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Methyl 7-aminoheptanoate may be involved in the biosynthesis of seven carbon compounds from malonyl-CoA or malonyl- [acp] and optionally acetyl-CoA .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Methyl 7-aminoheptanoate. For instance, it is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C .
Propriétés
IUPAC Name |
methyl 7-aminoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRQWZVPEAHOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454561 | |
| Record name | Methyl 7-aminoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-aminoheptanoate | |
CAS RN |
39979-08-3 | |
| Record name | Methyl 7-aminoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-A]pyridine-2-carboxamide](/img/structure/B1600823.png)










![(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1600838.png)